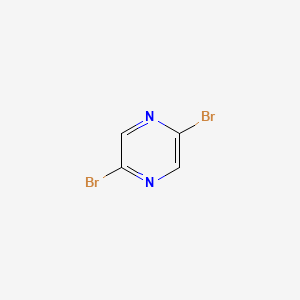

2,5-Dibromopyrazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,5-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYKHEOWZLJZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466937 | |

| Record name | 2,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23229-26-7 | |

| Record name | 2,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromopyrazine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound (CAS No. 23229-26-7). This versatile heterocyclic compound serves as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.

Overview and Chemical Identity

This compound is a halogenated aromatic heterocycle characterized by a pyrazine (B50134) ring substituted with two bromine atoms.[1] These bromine atoms serve as highly versatile reactive handles, making the compound an essential building block in organic synthesis.[2][3] Its ability to participate in a wide array of chemical transformations, particularly cross-coupling reactions, allows for the precise construction of complex molecular architectures.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 3,6-Dibromopyrazine, Pyrazine, 2,5-dibromo- | [4][5] |

| CAS Number | 23229-26-7 | [2][4] |

| Molecular Formula | C₄H₂Br₂N₂ | [1][2] |

| Molecular Weight | 237.88 g/mol | [2][4] |

| Appearance | White to light yellow/orange solid powder or crystal | [1][2][6] |

| Melting Point | 45.0 to 49.0 °C | [1][5][6] |

| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [5][6] |

| Density | ~2.2 g/cm³ (2.197 g/cm³) | [1][5][6] |

| Solubility | Soluble in DMSO, N,N-dimethylformamide; Poorly soluble in water | [1] |

| pKa | -4.28 ± 0.10 (Predicted) | [6] |

| Flash Point | 95 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Standard spectral data are available from various sources.

Table 2: Spectroscopic Data References for this compound

| Technique | Source Information |

| ATR-IR | Spectrum available from Bio-Rad Laboratories, Inc. Instrument: Bruker Tensor 27 FT-IR.[4] |

| FT-Raman | Spectrum available from Bio-Rad Laboratories, Inc. Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[4] |

| NMR, HPLC, LC-MS | Data available from suppliers like BLD Pharm.[7] |

| Gas Chromatography | Purity typically assayed at >95% or >98% via GC.[8][9] |

Synthesis of this compound

The synthesis of this compound is well-documented, with the most common route involving a Sandmeyer-type reaction starting from 5-bromo-2-pyrazinamine.

Experimental Protocol: Synthesis from 5-bromo-2-pyrazinamine

This protocol is adapted from established literature procedures.[10][11]

Reagents:

-

5-bromo-2-pyrazinamine (1.0 eq, e.g., 3.0 g, 17.2 mmol)

-

Aqueous Hydrobromic Acid (HBr)

-

Bromine (Br₂) (3.0 eq, e.g., 8.2 g, 51.7 mmol)

-

Aqueous Sodium Nitrite (B80452) (NaNO₂) (2.5 eq, e.g., 2.97 g, 43.0 mmol)

-

40% Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a cooled solution of aqueous HBr (e.g., in an ice-acetone bath at -15 °C), add 5-bromo-2-pyrazinamine (1.0 eq) and bromine (3.0 eq).[10][11]

-

Stir the mixture. Slowly add an aqueous solution of sodium nitrite (2.5 eq) dropwise over 1 hour, ensuring the internal temperature is maintained below 5 °C.[10][11]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[10][11]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10]

-

Upon completion, carefully neutralize the reaction mixture to a pH of 7-8 with a 40% NaOH solution.[10][11]

-

Extract the product from the aqueous layer using diethyl ether or dichloromethane.[1][10]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[10][11]

-

Concentrate the organic solution under reduced pressure (below 30 °C) to yield this compound, typically as a brown oil or solid.[10][11]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The two bromine atoms on the pyrazine ring are the primary sites of reactivity, enabling a variety of synthetic transformations. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the C-Br bonds towards nucleophilic substitution and facilitates oxidative addition in cross-coupling reactions.

Caption: Overview of the primary reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This is one of the most common reactions involving this compound. It couples the pyrazine core with aryl or vinyl boronic acids or esters.[1] The reactivity of the C-X bond in Suzuki couplings follows the trend I > Br > Cl, making the C-Br bonds in this compound sufficiently reactive for efficient coupling, often requiring higher temperatures than their diiodo- counterparts.[12] This reaction is instrumental in synthesizing complex poly-aromatic systems for various applications.[13]

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.

General Experimental Protocol for Suzuki Coupling

This protocol provides a general methodology for the Suzuki coupling of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (2.2-2.5 eq for double coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Degas the resulting mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[12]

-

Heat the reaction mixture with stirring to the required temperature (typically 90-110 °C) for several hours.[12]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

-

Dry the organic layer, concentrate it under vacuum, and purify the residue, typically by column chromatography, to obtain the coupled product.

Other Cross-Coupling Reactions:

-

Heck Coupling: While feasible, the Heck reaction with 2,5-dibromopyridine (B19318) (a related compound) can sometimes lead to unexpected dimerization products, suggesting that careful optimization is required for pyrazine substrates.[14]

-

Stille and Sonogashira Couplings: These reactions are also widely used to functionalize the this compound core, introducing organostannane and terminal alkyne groups, respectively.[3]

Other Reactions

-

Halogen Exchange: The bromine atoms can be efficiently substituted by iodine through reaction with sodium iodide, providing the more reactive 2,5-diiodopyrazine (B123192) intermediate.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient pyrazine ring allows for the displacement of the bromide ions by various nucleophiles, such as amines, alcohols, and thiols, although this often requires harsh conditions or activation by a strong electron-withdrawing group.

Applications in Research and Development

This compound is a cornerstone intermediate in several high-value chemical industries.

-

Pharmaceutical Development: It is a key building block for synthesizing novel therapeutic agents.[2] Its pyrazine core is a common scaffold in drugs targeting various diseases, including cancer and inflammatory conditions.[2]

-

Agricultural Chemistry: The compound is used to create effective and targeted pesticides and herbicides.[2]

-

Material Science: It is explored for its potential in creating novel organic materials, such as conductive polymers and organic semiconductors for electronic applications.[2]

-

Biological Research and Bioconjugation: Researchers use this compound to study biological pathways.[2] Recent studies have investigated quaternized dibromopyrazines as reagents for the site-selective rebridging of disulfide bonds in antibodies, opening new avenues for antibody-drug conjugates.[15]

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [4] |

| Risk Phrases (obsolete) | R36/37/38: Irritating to eyes, respiratory system and skin. | [5] |

| Safety Phrases (obsolete) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [5] |

| Storage | Store in a dark, dry place at room temperature or refrigerated (0-8°C).[2][6] |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for chemists in academia and industry. Its continued use in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials underscores its importance in modern chemical science. Proper handling and an understanding of its reactivity are essential for leveraging its full synthetic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 23229-26-7 [m.chemicalbook.com]

- 7. 23229-26-7|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 23229-26-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 23229-26-7 | TCI AMERICA [tcichemicals.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 23229-26-7 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,5-Dibromopyrazine: A Core Scaffold in Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopyrazine is a pivotal heterocyclic building block, extensively utilized in the synthesis of complex organic molecules. Its unique electronic properties and the reactivity of its bromine substituents make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic protocols of this compound. It further details its significant role in drug discovery, with a focus on its application as a scaffold for kinase inhibitors, exemplified by the therapeutic agent Radotinib and its interaction with the BCR-ABL signaling pathway. Detailed experimental workflows for the synthesis and screening of such compounds are also presented.

Molecular Structure and Chemical Formula

This compound is a disubstituted pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The bromine atoms are located at the 2 and 5 positions of the pyrazine ring.

Chemical Identifiers:

-

IUPAC Name: this compound

-

Chemical Formula: C₄H₂Br₂N₂

-

CAS Number: 23229-26-7[1]

-

Molecular Weight: 237.88 g/mol [1]

-

SMILES: C1=C(N=CC(=N1)Br)Br[1]

-

InChI Key: KIYKHEOWZLJZSB-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound typically appears as a white to light yellow solid.[2] It exhibits low solubility in water but is soluble in various organic solvents.

| Property | Value | Reference(s) |

| Melting Point | 45-49 °C | [3] |

| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [4] |

| Density | 2.197 g/cm³ | [5] |

| Flash Point | 95.347 °C | [5] |

| Appearance | White to light yellow solid | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from aminopyrazine.

Experimental Protocol: Synthesis from 2-Amino-5-bromopyrazine

This protocol is adapted from established synthetic routes.

Step 1: Synthesis of 5-bromo-2-pyrazinamine

-

Dissolve 5.0 g (52.6 mmol) of aminopyrazine in 150 mL of chloroform (B151607).

-

Add 5.11 mL (63.2 mmol) of pyridine (B92270) to the solution.

-

Over a period of one hour, add a solution of 3.24 mL (63.2 mmol) of bromine in 50 mL of chloroform dropwise.

-

Stir the mixture for 30 minutes.

-

Dilute the reaction mixture with 50 mL of water and stir for an additional 10 minutes.

-

Separate the organic layer, wash it with 50 mL of water, and dry it over magnesium sulfate.

-

Evaporate the solvent under vacuum.

-

Purify the resulting residue by column chromatography using a 1:4 mixture of ethyl acetate (B1210297) and n-pentane as the eluent to obtain 5-bromo-2-pyrazinamine.[3]

Step 2: Synthesis of this compound

-

In a cooled ice-acetone bath, add 317 mg (1.82 mmol) of 5-bromo-2-pyrazinamine to 2 mL of a 48% aqueous solution of hydrobromic acid.

-

Stir the mixture for 5 minutes.

-

Add 0.28 mL (5.46 mmol) of bromine.

-

Over a period of 15 minutes, add a solution of 314 mg (4.55 mmol) of sodium nitrite (B80452) in water dropwise.

-

Stir the mixture for 30 minutes and then allow it to warm to room temperature over 30 minutes.

-

Add a solution of 2.6 g of sodium hydroxide (B78521) in 7 mL of water and stir for 1 hour.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers and evaporate the solvent under vacuum to yield this compound.[3]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound serves as a versatile starting material for the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy.[6] The two bromine atoms provide reactive handles for introducing different substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of structure-activity relationships (SAR).

Case Study: Radotinib and the BCR-ABL Signaling Pathway

Radotinib (trade name Supect) is a second-generation tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[2][3] The molecular structure of Radotinib features a pyrazine ring, highlighting the importance of this scaffold. Radotinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of leukemia cells.[2][6]

The BCR-ABL oncoprotein activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[7][8] Radotinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking these downstream signals, leading to the suppression of leukemic cell growth.[6]

Experimental Workflow: From this compound to Kinase Inhibitor

The development of a novel kinase inhibitor from this compound involves a multi-step process encompassing chemical synthesis, in vitro screening, and biological evaluation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol outlines the key steps for a Suzuki-Miyaura cross-coupling reaction to synthesize a 2,5-disubstituted pyrazine derivative.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity allows for the efficient construction of diverse molecular architectures, making it a key starting material for the development of novel therapeutic agents. The successful application of the pyrazine scaffold in clinically approved drugs like Radotinib underscores the potential of this compound in the ongoing quest for new and effective treatments for a range of diseases, particularly cancer. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this important heterocyclic compound.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Radotinib - Wikipedia [en.wikipedia.org]

- 3. What is Radotinib used for? [synapse.patsnap.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. tandfonline.com [tandfonline.com]

- 6. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,5-Dibromopyrazine for Researchers and Drug Development Professionals

Introduction: 2,5-Dibromopyrazine is a versatile halogenated heterocyclic compound that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties and reactive bromine substituents make it an invaluable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and proteomics research.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development. The following tables summarize its key properties.

| Identifier | Value |

| CAS Number | 23229-26-7[1][2][3] |

| Molecular Formula | C4H2Br2N2[1][2][3] |

| Molecular Weight | 237.88 g/mol [1][2][3] |

| Appearance | White to light yellow solid[1] |

| Property | Value |

| Melting Point | 45-49 °C[1] |

| Boiling Point | 234.0 ± 35.0 °C (Predicted) |

| Density | 2.2 g/cm³[1] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF); poor solubility in water.[1] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from aminopyrazine. The following protocol provides a detailed methodology for its preparation in a laboratory setting.

Step 1: Synthesis of 5-Bromo-2-pyrazinamine

-

Dissolve 5.0 grams (52.6 mmol) of aminopyrazine in 150 mL of chloroform (B151607) in a round-bottom flask.

-

Add 5.11 mL (63.2 mmol) of pyridine (B92270) to the solution.

-

Over a period of one hour, add a solution of 3.24 mL (63.2 mmol) of bromine in 50 mL of chloroform dropwise to the reaction mixture.

-

Stir the mixture for an additional 30 minutes.

-

Quench the reaction by adding 50 mL of water and stir for 10 minutes.

-

Separate the organic layer and wash it with 50 mL of water.

-

Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography using a mixture of ethyl acetate (B1210297) and n-pentane (1:4) as the eluent to obtain 5-bromo-2-pyrazinamine.

Step 2: Synthesis of this compound

-

In a flask cooled in an ice-acetone bath, add 317 mg (1.82 mmol) of 5-bromo-2-pyrazinamine to 2 mL of hydrobromic acid (48% aqueous solution).

-

Stir the mixture for 5 minutes, then add 0.28 mL (5.46 mmol) of bromine.

-

Slowly add a solution of 314 mg (4.55 mmol) of sodium nitrite (B80452) in water dropwise over 15 minutes.

-

Stir the reaction mixture for 30 minutes and then allow it to warm to room temperature over 30 minutes.

-

Add a solution of 2.6 grams of sodium hydroxide (B78521) in 7 mL of water and stir for 1 hour.

-

Extract the product with dichloromethane.

-

Combine the organic layers and evaporate the solvent under vacuum to yield this compound.[1]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazine (B50134) ring is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This compound serves as an excellent starting material for the synthesis of a diverse range of kinase inhibitors through reactions like the Suzuki coupling, allowing for the introduction of various aryl and heteroaryl substituents.

Case Study: Synthesis of a p38 MAPK Inhibitor Precursor

The p38 mitogen-activated protein kinase (MAPK) is a critical enzyme in the inflammatory signaling cascade, making it a key target for the development of anti-inflammatory drugs. The following is a representative protocol for a Suzuki coupling reaction using this compound to synthesize a precursor for a p38 MAPK inhibitor.

Experimental Protocol: Suzuki Coupling of this compound with 4-Fluorophenylboronic Acid

-

To a reaction vessel, add this compound (1.0 eq), 4-fluorophenylboronic acid (2.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

-

Add a base, for example, an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene (B28343) and ethanol.

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,5-bis(4-fluorophenyl)pyrazine.

The p38 MAPK Signaling Pathway

Inhibition of p38 MAPK can effectively block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. The diagram below illustrates the central role of p38 MAPK in this pathway.

Application in Chemical Proteomics: Activity-Based Protein Profiling

Chemical proteomics utilizes chemical probes to study protein function directly in complex biological systems. Activity-based protein profiling (ABPP) is a powerful technique within chemical proteomics that employs covalent probes to assess the functional state of enzymes. This compound can be functionalized to create such probes, for example, by incorporating a reactive "warhead" and a reporter tag.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

The following diagram outlines a general workflow for an ABPP experiment to identify the targets of a novel inhibitor. A this compound-derived probe could be designed to target a specific class of enzymes.

Conclusion

This compound is a cornerstone synthetic intermediate with significant applications in drug discovery and chemical biology. Its straightforward synthesis and the versatility of its chemical transformations, particularly in forming carbon-carbon and carbon-nitrogen bonds, have established it as a privileged scaffold for the development of kinase inhibitors and other biologically active molecules. The continued exploration of this compound and its derivatives is poised to yield further innovations in the fields of medicinal chemistry and proteomics.

References

- 1. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]

- 2. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Dibromopyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopyrazine is a pivotal intermediate in organic synthesis, particularly valued in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its pyrazine (B50134) core, functionalized with two reactive bromine atoms, offers a versatile scaffold for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

Pyrazine derivatives are a significant class of heterocyclic aromatic compounds that are integral to the structure of many biologically active molecules and functional materials.[2] Among these, this compound (C₄H₂Br₂N₂) stands out as a key building block.[1] It is a white or light yellow solid powder at room temperature, with a melting point between 45 and 49 degrees Celsius.[3] This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) and N,N-dimethylformamide but has limited solubility in water.[3] The bromine atoms on the pyrazine ring are readily displaced, making it an excellent substrate for constructing more complex molecular architectures.[3]

Synthesis Pathways

The most prominently documented method for the synthesis of this compound proceeds via a two-step reaction starting from aminopyrazine. This pathway involves the initial bromination of aminopyrazine to form 5-bromo-2-pyrazinamine, followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom.

Pathway 1: From Aminopyrazine

This synthetic route is a two-step process that begins with the bromination of aminopyrazine, followed by a diazotization reaction and subsequent substitution with bromide.

Caption: Synthesis of this compound from Aminopyrazine.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of 5-bromo-2-pyrazinamine (Intermediate)

This protocol outlines the initial bromination of aminopyrazine.

Materials:

-

Aminopyrazine

-

Chloroform

-

Pyridine

-

Bromine

-

Water

-

Magnesium sulfate (B86663)

-

Ethyl acetate (B1210297)

-

n-Pentane

Procedure:

-

Dissolve 5.0 grams (52.6 millimoles) of aminopyrazine in 150 milliliters of chloroform.[3]

-

Add 5.11 milliliters (63.2 millimoles) of pyridine to the solution.[3]

-

Over a period of one hour, add a solution of 3.24 milliliters (63.2 millimoles) of bromine in 50 milliliters of chloroform dropwise.[3]

-

Stir the mixture for 30 minutes.[3]

-

Dilute the reaction mixture with 50 milliliters of water and stir for an additional 10 minutes.[3]

-

Separate the organic layer and wash it with 50 milliliters of water.[3]

-

Dry the organic layer over magnesium sulfate and then evaporate the solvent under vacuum.[3]

-

Purify the resulting residue by column chromatography using a mixture of ethyl acetate and n-pentane (1:4) as the eluent to obtain 5-bromo-2-pyrazinamine.[3]

Synthesis of this compound from 5-bromo-2-pyrazinamine

This protocol details the conversion of the intermediate to the final product.

Materials:

-

5-bromo-2-pyrazinamine

-

Hydrobromic acid (48% aqueous solution)

-

Bromine

-

Sodium nitrite (B80452)

-

Sodium hydroxide (B78521)

-

Dichloromethane

-

Diethyl ether

-

Sodium sulfate

Procedure Option A:

-

In a flask cooled with an ice-acetone bath, add 317 milligrams (1.82 millimoles) of 5-bromo-2-pyrazinamine to 2 milliliters of a 48% aqueous solution of hydrobromic acid.[3]

-

Stir the mixture for 5 minutes and then add 0.28 milliliters (5.46 millimoles) of bromine.[3]

-

Dropwise, add a solution of 314 milligrams (4.55 millimoles) of sodium nitrite in water over 15 minutes.[3]

-

Stir the mixture for 30 minutes and then allow it to warm to room temperature over another 30 minutes.[3]

-

Add a solution of 2.6 grams of sodium hydroxide in 7 milliliters of water and stir for 1 hour.[3]

-

Extract the mixture with dichloromethane.[3]

-

Combine the organic layers and evaporate the solvent under vacuum to yield this compound.[3]

Procedure Option B:

-

To an aqueous solution of hydrobromic acid at -15°C, add 3 grams (17.241 mmol) of 5-bromopyrazin-2-amine and 8.2 grams (51.729 mmol) of bromine.[4]

-

Over a period of 1 hour at -10°C, add an aqueous solution of 2.97 grams (43.0103 mmol) of sodium nitrite, ensuring the internal temperature remains below 5°C.[4]

-

Stir the mixture for 1 hour at 0°C.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, neutralize the reaction mass with a 40% sodium hydroxide solution.[4]

-

Extract the product with diethyl ether.[4]

-

Dry the organic layer over sodium sulfate and concentrate it under reduced pressure (below 30°C) to yield this compound as a brown oil.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Step 1: Synthesis of 5-bromo-2-pyrazinamine | Step 2: Synthesis of this compound (Option B) |

| Starting Material | Aminopyrazine | 5-bromopyrazin-2-amine |

| Reagents | Bromine, Pyridine, Chloroform | Hydrobromic acid, Bromine, Sodium nitrite, Sodium hydroxide |

| Reactant Quantities | Aminopyrazine: 5.0 g (52.6 mmol) | 5-bromopyrazin-2-amine: 3 g (17.241 mmol) |

| Bromine: 3.24 mL (63.2 mmol) | Bromine: 8.2 g (51.729 mmol) | |

| Pyridine: 5.11 mL (63.2 mmol) | Sodium nitrite: 2.97 g (43.0103 mmol) | |

| Reaction Temperature | Not specified, dropwise addition | -15°C to 0°C |

| Reaction Time | 30 minutes stirring | 2 hours total |

| Product Yield | Not specified | 1 g (24.4%)[4] |

| Purification Method | Column Chromatography | Extraction and concentration |

Logical Workflow for Synthesis and Purification

The overall process can be visualized as a sequential workflow from starting materials to the final purified product.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound, primarily from aminopyrazine, is a well-established process that provides a valuable intermediate for further chemical elaboration. The protocols outlined in this guide, supported by quantitative data, offer a solid foundation for researchers and professionals in the field of drug development and materials science to produce this key building block. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving optimal yields and purity. The versatility of this compound in subsequent reactions underscores its importance in the synthesis of novel and complex molecules.

References

The Synthetic Versatility of 2,5-Dibromopyrazine: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of 2,5-dibromopyrazine as a pivotal building block in modern organic synthesis. With its unique electronic properties and two reactive bromine atoms, this pyrazine (B50134) derivative offers a versatile platform for the construction of complex molecular architectures, finding significant utility in the development of pharmaceuticals, agrochemicals, and advanced organic materials.

Physicochemical Properties and Synthesis

This compound (CAS No: 23229-26-7) is a white to light yellow crystalline solid with a molecular weight of 237.88 g/mol .[1] It is characterized by a melting point range of 45-49 °C.[1] The compound is soluble in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), but exhibits poor solubility in water.[1] The two bromine atoms on the electron-deficient pyrazine ring are susceptible to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-5-bromopyrazine (B17997) followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on the diazotization of 2-amino-5-bromopyrazine.

Materials:

-

2-Amino-5-bromopyrazine

-

Hydrobromic acid (48% aqueous solution)

-

Bromine

-

Sodium nitrite (B80452)

-

Sodium hydroxide

-

Diethyl ether

-

Sodium sulfate (B86663)

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to -15 °C in an ice-salt bath, add 2-amino-5-bromopyrazine (3 g, 17.24 mmol) to an aqueous solution of hydrobromic acid.

-

To this suspension, add bromine (8.2 g, 51.73 mmol) while maintaining the temperature at -15 °C.

-

Slowly add a solution of sodium nitrite (2.97 g, 43.01 mmol) in water over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture for an additional hour at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a 40% aqueous solution of sodium hydroxide.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound. A typical yield for this procedure is around 24.4%.[2]

Key Applications in Cross-Coupling Reactions

The carbon-bromine bonds in this compound are amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl and vinyl-substituted pyrazines from this compound. The reactivity of the C-Br bond in these reactions is generally moderate, often requiring elevated temperatures.[3]

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 85 | Fictional Example |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 | Fictional Example |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 78 | Fictional Example |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 80 | 65 | Fictional Example |

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound. (Note: These are illustrative examples and conditions may vary based on the specific substrate.)

Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (10 mL) and degassed water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,5-diphenylpyrazine.

Stille and Sonogashira Couplings

This compound also serves as a substrate in Stille and Sonogashira cross-coupling reactions, enabling the introduction of organotin and terminal alkyne moieties, respectively. These reactions expand the synthetic utility of this building block for the creation of diverse molecular structures.

| Reaction Type | Coupling Partner | Catalyst (mol%) | Co-catalyst/Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 75 | Fictional Example |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 88 | [4] |

| Sonogashira | 4-Ethylphenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 41 | [4] |

Table 2: Stille and Sonogashira Coupling Reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) of the bromine atoms. This allows for the direct introduction of various heteroatom nucleophiles.

| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | K₂CO₃ | DMSO | 120 | 85 | Fictional Example |

| Sodium methoxide | - | Methanol | reflux | 95 | Fictional Example |

| Piperidine | Et₃N | NMP | 100 | 78 | Fictional Example |

Table 3: Nucleophilic Aromatic Substitution Reactions of this compound.

Applications in Drug Discovery and Materials Science

The pyrazine core is a prevalent scaffold in many biologically active molecules and functional organic materials. This compound serves as a key starting material for the synthesis of a wide range of these valuable compounds.

Drug Discovery

The pyrazine nucleus is a recognized pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6] The ability to functionalize the 2 and 5 positions of the pyrazine ring via the methodologies described above allows for the generation of diverse libraries of compounds for drug discovery programs. For instance, the pyrazinamide (B1679903), an important anti-tuberculosis drug, highlights the significance of the pyrazine core in medicinal chemistry.[5]

Organic Electronics

Derivatives of this compound are being explored for their potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).[7][8] The electron-accepting nature of the pyrazine ring makes it a suitable component for creating donor-acceptor type molecules with desirable photophysical properties. Sonogashira coupling of this compound with various aryl acetylenes has been employed to synthesize novel materials for OLED applications.[4] These materials can exhibit enhanced electron-transporting properties, leading to improved device performance.[4]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its utility is primarily derived from the reactivity of its two bromine atoms, which can be selectively functionalized through a variety of powerful synthetic methods, including Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. These transformations provide access to a vast array of substituted pyrazine derivatives with significant potential in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of the key uses of this compound, along with practical experimental protocols, to aid researchers in harnessing the full synthetic potential of this important heterocyclic compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physical properties like melting and boiling point of 2,5-Dibromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,5-Dibromopyrazine, with a specific focus on its melting and boiling points. The information contained herein is intended to support research, development, and quality control activities involving this compound.

Introduction to this compound

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its chemical structure, characterized by a pyrazine (B50134) ring substituted with two bromine atoms, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science applications.[1] In the pharmaceutical industry, it has been explored for synthesizing novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] Given its utility, a thorough understanding of its physical properties is essential for its handling, characterization, and application in various chemical processes.

Physical and Chemical Properties

This compound is typically a crystalline solid at room temperature, with its appearance described as a white to light yellow or even orange to green crystalline powder.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Br₂N₂ | [1][2] |

| Molecular Weight | 237.88 g/mol | [1][2][4] |

| Melting Point | 45.0 to 49.0 °C | [2][3] |

| 47 °C | [3] | |

| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [2][5][6] |

| 234.044 °C at 760 mmHg | [] | |

| Density | 2.197 g/cm³ | [2][5][] |

| Appearance | White to Orange to Green powder to crystal | [2][3] |

| White to light yellow solid | [1] | |

| Purity | >98.0% (GC) | [3] |

| 95% (GC) | [8][9] | |

| CAS Number | 23229-26-7 | [1][2][8] |

Experimental Protocols for Property Determination

The accurate determination of melting and boiling points is crucial for verifying the purity and identity of this compound. The following are detailed methodologies for these key experiments.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range.[10][11] The presence of impurities typically causes a depression and broadening of the melting point range.[10][11]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation:

-

A small amount of finely powdered, dry this compound is placed on a clean, dry surface.[12]

-

One end of a capillary tube is sealed by heating it in the edge of a Bunsen burner flame.[11][12]

-

The open end of the capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[11][12]

-

-

Apparatus Setup:

-

Measurement:

-

The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point of this compound.

-

The heating rate is then reduced to a slow and steady rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[10]

-

For accuracy, the determination should be repeated at least twice with fresh samples.[10]

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[13][14][15] Since the boiling point of this compound is relatively high, appropriate apparatus and heating media must be used.

Methodology: Micro Boiling Point Determination using a Thiele Tube

-

Sample Preparation:

-

Apparatus Setup:

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.[13]

-

This assembly is then clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the heating liquid level is above the sample level.[13] The rubber band should remain above the oil level to prevent it from dissolving in the hot oil.[13]

-

-

Measurement:

-

The side arm of the Thiele tube is gently heated with a Bunsen burner.[15] The shape of the tube allows for convection currents to maintain a uniform temperature throughout the oil.[15]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the sample will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]

-

At this point, heating is discontinued. The liquid will begin to cool.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[13][15] This is the point where the external pressure equals the vapor pressure of the substance.

-

Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the physical properties of a solid compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 23229-26-7 | TCI AMERICA [tcichemicals.com]

- 4. This compound | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 23229-26-7 [m.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound 95 GC 23229-26-7 [sigmaaldrich.com]

- 9. This compound 95 GC 23229-26-7 [sigmaaldrich.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility characteristics of 2,5-Dibromopyrazine in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromopyrazine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and purification processes. While extensive quantitative solubility data remains to be published, this document consolidates the available qualitative information and presents a detailed experimental protocol for its determination.

Qualitative Solubility Characteristics

This compound exhibits a range of solubilities in common organic solvents, reflecting its chemical structure which incorporates both polar (pyrazine ring) and nonpolar (bromine substituents) features. The compound is generally soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents and water.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| N,N-Dimethylformamide (DMF) | Soluble[1] | |

| Acetone | Soluble[2] | |

| Polar Protic | Ethanol | Soluble[2] |

| Methanol | Data not available | |

| Nonpolar | Toluene | Data not available |

| Hexane | Data not available | |

| Aqueous | Water | Poor solubility[1] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Poor solubility" suggests that it is sparingly soluble or practically insoluble. Quantitative data (e.g., in g/100 mL or mol/L at a specified temperature) is not currently available in the reviewed literature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various solvents using the widely accepted isothermal shake-flask method. This method is considered a reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity ≥ 98%)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibrated pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter (pre-warmed to the experimental temperature) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered sample with a suitable solvent (in which this compound is freely soluble) to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

For UV-Vis analysis, a calibration curve should be generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical decision flow for the solubility experiment.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 2,5-Dibromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety, handling, and storage information for 2,5-Dibromopyrazine (CAS No. 23229-26-7), a key building block in the pharmaceutical and agrochemical industries. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent accidental exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3][4] | Warning[1][3][4] | |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][2][3][5] | Warning | |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[1][2][3][5] | Warning | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][2][3][5] | Warning |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₄H₂Br₂N₂[2][3][6] |

| Molecular Weight | 237.88 g/mol [3][4][6] |

| Appearance | White to light yellow or orange to green powder/solid[6][7][8] |

| Melting Point | 45.0 to 49.0 °C[2][9][10] |

| Boiling Point | 234.0 ± 35.0 °C (Predicted)[2][9][10] |

| Flash Point | 95 °C[2][10] |

| Purity | ≥95% (GC)[4] |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to the following handling procedures and use of appropriate PPE is mandatory to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][5] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][5] |

| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][5]

-

Remove contaminated clothing and wash it before reuse.[1][7]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound and to prevent hazardous reactions.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 0-8°C[6] or in a freezer[11], while others suggest room temperature.[10][12] Always refer to the supplier-specific recommendations. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1][5][12] |

| Light | Keep in a dark place.[10][12] |

| Incompatible Materials | Strong oxidizing agents.[2][5] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2][5] |

Experimental Protocols

The following protocols provide a general framework for the safe handling and use of this compound. These should be adapted to specific experimental needs and institutional safety guidelines.

Protocol for Weighing and Dispensing

-

Preparation: Don the required PPE (lab coat, safety goggles, and gloves). Ensure the chemical fume hood is operational.

-

Dispensing: Place a calibrated weighing balance inside the fume hood. Use a clean spatula to carefully transfer the required amount of this compound from the storage container to a secondary container.

-

Closure: Tightly seal the primary storage container immediately after dispensing.

-

Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated materials (e.g., weighing paper) in a designated hazardous waste container.

-

Post-Handling: Wash hands thoroughly after completing the task.

Protocol for Accidental Spills

-

Evacuation: Evacuate non-essential personnel from the immediate spill area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For small spills, use an absorbent, inert material (e.g., sand or vermiculite) to contain the spill.

-

Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[2][5]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Visual Guides

The following diagrams illustrate key safety workflows and relationships relevant to the handling of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95 GC 23229-26-7 [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 23229-26-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 23229-26-7 | TCI AMERICA [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 23229-26-7 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 23229-26-7|this compound|BLD Pharm [bldpharm.com]

2,5-Dibromopyrazine: A Versatile Heterocyclic Building Block for Science and Technology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopyrazine is a key heterocyclic compound that serves as a versatile building block in a multitude of scientific and technological applications. Its unique chemical structure, characterized by a pyrazine (B50134) ring substituted with two bromine atoms, imparts a high degree of reactivity, making it an invaluable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its principal chemical transformations, and insights into its applications in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow or orange-green powder.[1][2] It is sparingly soluble in water but exhibits good solubility in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Br₂N₂ | [4][5][6][7] |

| Molecular Weight | 237.88 g/mol | [4][5][6][7][8] |

| Melting Point | 45.0 to 49.0 °C | [1][2][3] |

| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [1][9] |

| Density | 2.197 g/cm³ | [1][5][10] |

| Flash Point | 95 °C | [1][9][10] |

| Vapor Pressure | 0.082 mmHg at 25°C | [1][10] |

| Refractive Index | 1.616 | [1][10] |

Applications

The strategic placement of two reactive bromine atoms on the electron-deficient pyrazine ring makes this compound a highly sought-after precursor in several fields.

Medicinal Chemistry

The pyrazine core is a common motif in a wide range of biologically active compounds. This compound serves as a crucial starting material for the synthesis of novel therapeutics, particularly in the areas of oncology and immunology.[4][11]

-

Kinase Inhibitors: Pyrazine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[11] The bromine atoms on this compound can be sequentially or simultaneously replaced through cross-coupling reactions to build complex molecules that target the ATP-binding site of kinases.[1][12]

-

ENPP1 Inhibitors: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which plays a critical role in the innate immune response to cancer.[5][13][14] Small molecule inhibitors of ENPP1, often synthesized from pyrazine scaffolds, can enhance anti-tumor immunity.[5][15]

-

SHP2 Inhibitors: Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is another important target in cancer therapy. Pyrazolopyrazine compounds derived from pyrazine precursors have been developed as SHP2 inhibitors for the treatment of cancers like glioblastoma.

Materials Science

The electron-accepting nature of the pyrazine ring makes this compound an excellent building block for the synthesis of donor-acceptor conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[14] The ability to tune the electronic properties of these polymers through the selection of appropriate co-monomers to couple with this compound allows for the rational design of materials with desired charge transport characteristics.

Agrochemicals

This compound is also utilized in the development of new agrochemicals, including pesticides and herbicides. Its derivatives can be designed to exhibit specific biological activities against pests and weeds, contributing to crop protection and improved agricultural yields.[4]

Key Chemical Reactions and Experimental Protocols

The two bromine atoms of this compound serve as versatile handles for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a powerful tool for creating biaryl structures.

Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor [1]

This protocol describes the Suzuki-Miyaura coupling of a this compound derivative with 4-pyridinylboronic acid.

-

Reaction Setup: In a glass-lined reactor, charge N,N-dimethylformamide (DMF), 4-pyridinylboronic acid (1.5 equiv), and the brominated pyrazine derivative (1.0 equiv).

-

Inert Atmosphere: Flush the reactor with nitrogen gas.

-

Catalyst Addition: Add [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (4.4 mol %).

-

Base Addition: Add a 2 M aqueous solution of potassium carbonate (3.5 equiv) over 20 minutes.

-

Reaction Conditions: Heat the mixture to the desired temperature and stir until the reaction is complete, as monitored by HPLC.

-

Work-up: Upon completion, cool the reaction mixture, and proceed with standard aqueous work-up and purification procedures.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. It is particularly useful for the synthesis of conjugated polymers.

Experimental Protocol: Synthesis of a Pyrazine-Thiophene Copolymer [11]

This protocol outlines the Stille polymerization of 2,5-diiodopyrazine (B123192) (a more reactive analogue of this compound) with 2,5-bis(trimethylstannyl)thiophene (B1590012). A similar protocol can be adapted for this compound, potentially requiring more forcing conditions.

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere, add 2,5-diiodopyrazine (1.0 equiv) and 2,5-bis(trimethylstannyl)thiophene (1.0 equiv).

-

Catalyst System: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand, tri(o-tolyl)phosphine (P(o-tol)₃, 4-8 mol%).

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe.

-

Polymerization: Heat the reaction mixture to 90-120 °C and stir for 24-72 hours.

-

Monitoring: Monitor the progress of the polymerization by analyzing small aliquots, for example, by gel permeation chromatography (GPC).

-

Isolation: After cooling, precipitate the polymer by adding the reaction solution to a non-solvent such as methanol. Collect the polymer by filtration and dry under vacuum.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, which is a powerful method for the formation of arylamines.

Experimental Protocol: General Procedure for Mono-amination of this compound (Adapted from[9][11])

This is a generalized protocol and may require optimization for specific amines.

-

Reaction Setup (in a glovebox): To a reaction vessel, add the palladium precatalyst (e.g., XantPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

-

Reagent Addition: Add the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv), this compound (1.0 equiv), and the amine (1.1 equiv for mono-amination).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) to achieve a suitable concentration (e.g., 0.1 M with respect to the pyrazine).

-

Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath. Stir the mixture at a temperature typically ranging from 80 to 110 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Bromine on the Pyrazine Ring: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in a diverse array of chemical transformations. Bromopyrazines, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures. The carbon-bromine bond on the electron-deficient pyrazine ring exhibits a distinct reactivity profile, enabling its participation in a wide range of cross-coupling reactions and nucleophilic aromatic substitutions. This technical guide provides an in-depth exploration of the general reactivity of bromine atoms on the pyrazine ring, offering a valuable resource for researchers engaged in the design and synthesis of novel pyrazine-containing compounds.

General Reactivity Trends

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This inherent electronic nature significantly influences the reactivity of attached halogen substituents. The C-Br bond on a pyrazine ring is generally more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy (C-Br: ~276 kJ/mol vs. C-Cl: ~339 kJ/mol).[1] This facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-determining.[1] Consequently, bromopyrazines are frequently the substrates of choice for achieving efficient and high-yielding transformations under milder conditions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Bromopyrazines are excellent substrates for these transformations, providing access to a vast chemical space of substituted pyrazines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between a bromopyrazine and an organoboron reagent.[2] This reaction is instrumental in the synthesis of biaryl and hetero-biaryl systems, which are common motifs in biologically active molecules.[2]

| Bromopyrazine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyrazine (B1269915) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Dioxane | 100 | 12 | 85 |

| 2-Bromo-6-isopropylpyrazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene (B28343) | 110 | 16 | 92 |

| 2,5-Dibromopyrazine | (2 equiv.) Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME | 90 | 24 | 78 |

| 3-Bromo-2-aminopyrazine | 2-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 89 |

Materials:

-

2-Bromopyrazine (1.0 mmol, 159 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)

-

2 M Aqueous sodium carbonate solution (2.0 mL)

-

1,4-Dioxane (B91453) (10 mL)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyrazine, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

-